

Controlling the hydrophobicity of PECVD HMDSO films by adjusting the oxygen ratio

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Compound of Interest

Compound Name: Hexamethyldisiloxane

Cat. No.: B120664

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Technical Support Center: PECVD HMDSO Films

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Plasma-Enhanced Chemical Vapor Deposition (PECVD) of **Hexamethyldisiloxane** (HMDSO) films. The focus is on controlling the film's hydrophobicity by adjusting the oxygen gas ratio during deposition.

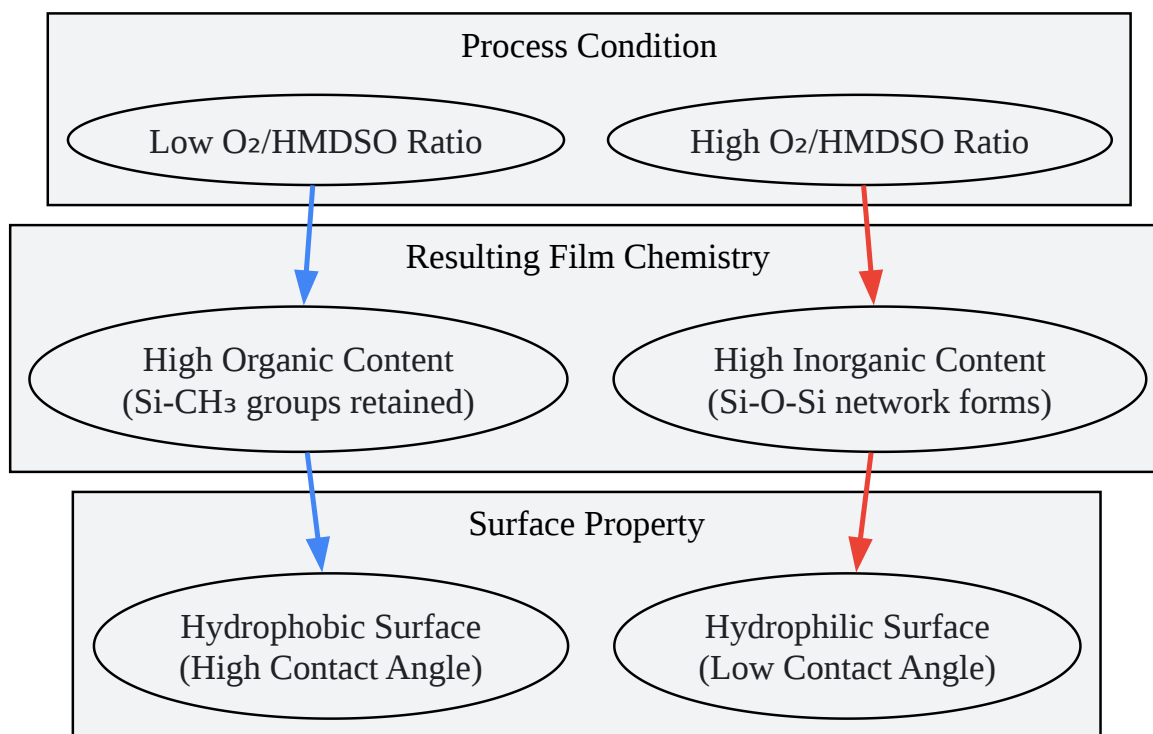
Frequently Asked Questions (FAQs)

Q1: How does the oxygen-to-HMDSO ratio fundamentally alter the film's surface properties?

A1: The ratio of oxygen to HMDSO precursor in the plasma is the primary factor controlling the transition from a hydrophobic to a hydrophilic surface.

- Without or with low oxygen: The plasma process primarily fragments the HMDSO monomer, resulting in a highly cross-linked, polymer-like film (pp-HMDSO) that retains a significant number of methyl ($-CH_3$) groups from the precursor.^[1] This organic character is responsible for the film's low surface energy and hydrophobic nature, with water contact angles often exceeding 100° .^[2]
- With high oxygen: The addition of oxygen to the plasma creates highly reactive oxygen radicals. These radicals effectively scavenge carbon and hydrogen from the HMDSO fragments, leading to a decrease in the organic ($Si-CH_3$) components and promoting the

formation of a more inorganic, silica-like (SiO_x) structure.[1][3] This SiO_x network is chemically similar to glass, resulting in a high surface energy and a hydrophilic surface with low water contact angles.[1]



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Q2: How can I verify the chemical changes in the film as I vary the oxygen ratio?

A2: Fourier Transform Infrared (FTIR) spectroscopy is the most common and effective method for this analysis. By examining the FTIR spectrum of your deposited film, you can identify the key chemical bonds.

- A strong absorption band around 1260 cm^{-1} corresponds to the Si-CH₃ bond, which is characteristic of the organic, hydrophobic film.[4]
- A broad and intense absorption band between $1000\text{--}1100\text{ cm}^{-1}$ is attributed to the Si-O-Si asymmetric stretching vibration, which is the backbone of a silica-like structure.[5][6] As you increase the oxygen ratio in your process, you should observe a decrease in the intensity of

the Si-CH₃ peak and a corresponding increase and potential shift in the Si-O-Si peak, confirming the transition to a more inorganic SiO_x film.[7]

Troubleshooting Guide

Problem: My film is not hydrophobic enough (contact angle is too low).

Solution: To increase hydrophobicity, you need to increase the organic character of the film.

- **Decrease the Oxygen Flow:** Reduce the O₂/HMDSO gas flow ratio. If you are currently using oxygen, try reducing its flow rate incrementally or even depositing a film with pure HMDSO and a carrier gas (like Argon) to achieve the most hydrophobic surface.[1] Films deposited from pure HMDSO can achieve contact angles of around 110°.[1]
- **Check for Plasma Instability:** At lower monomer flows or higher power, the HMDSO precursor might be fragmenting too much. Ensure the plasma is stable.[2]
- **Verify Precursor Integrity:** Ensure your HMDSO precursor has not been contaminated with water or other substances.

Problem: My film is too hydrophobic (contact angle is too high) for my application.

Solution: To decrease hydrophobicity (i.e., increase hydrophilicity), you need to incorporate more oxygen into the film structure.

- **Increase the Oxygen Flow:** Incrementally increase the O₂/HMDSO gas flow ratio. This is the most direct way to create a more silica-like, hydrophilic surface.[1] As the oxygen proportion increases, the contact angle will gradually decrease.[1] For example, films deposited with a 90% oxygen to 10% HMDSO mixture can have contact angles as low as 17°.[1]
- **Increase RF Power:** Higher RF power can lead to greater fragmentation of the HMDSO molecule and more efficient reaction with available oxygen, though this can also affect deposition rate and stress.[8]

Problem: The deposition process is unstable and I'm experiencing arcing.

Solution: Arcing can occur, especially at high power or with certain precursor-to-gas ratios.

- **Introduce or Increase Oxygen:** Adding oxygen to the plasma discharge can often stabilize the process and reduce the occurrence of arcing, particularly at high plasma power levels (e.g., 60 kW).[\[2\]](#)
- **Adjust Pressure and Power:** Experiment with adjusting the total process pressure and RF power. Sometimes a slightly higher pressure can help stabilize the discharge.

Data & Protocols

Data Presentation: Oxygen Ratio vs. Water Contact Angle

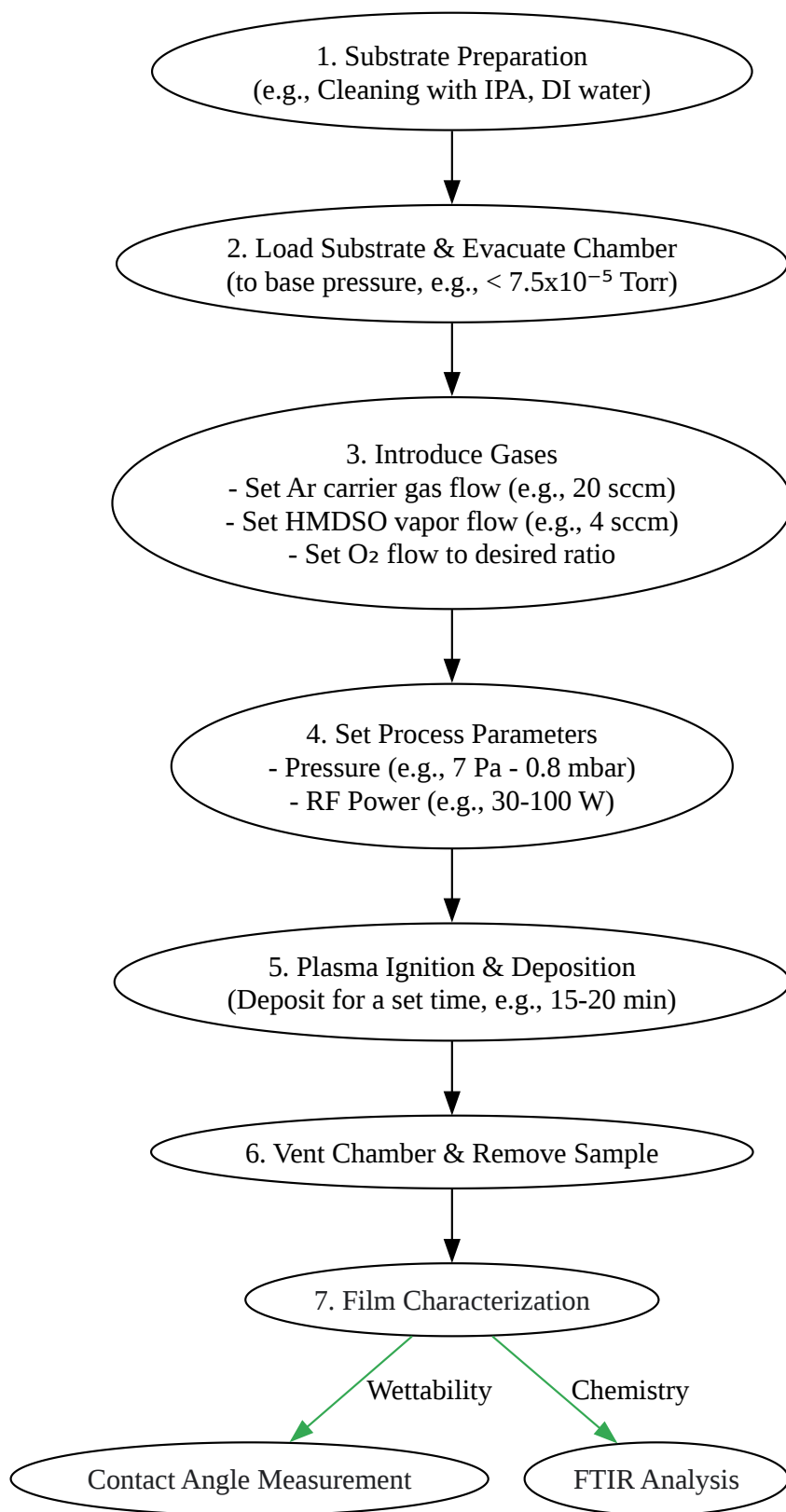
The following table summarizes the effect of the oxygen percentage in the HMDSO/Oxygen gas mixture on the resulting water contact angle of the PECVD film.

HMDSO % in Gas Mixture	Oxygen % in Gas Mixture	Resulting Film Character	Water Contact Angle (WCA)	Reference
100%	0%	Polymer-like (Hydrophobic)	~110°	[1] [2]
80%	20%	Intermediate	~77°	[1]
10%	90%	Silica-like (Hydrophilic)	~17°	[1]
Varies	Increasing O ₂ Flow	Transitioning to Hydrophilic	Drops from ~100° to 95°	[2]

Experimental Protocols

1. General PECVD Protocol for HMDSO Deposition

This is a generalized protocol. Optimal parameters must be determined empirically for your specific PECVD system.



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Methodology:

- **Substrate Preparation:** Clean substrates (e.g., silicon wafers for FTIR, glass slides for contact angle) thoroughly.
- **Chamber Setup:** Place substrates onto the lower electrode of the PECVD chamber. Evacuate the chamber to a suitable base pressure.
- **Gas Introduction:** Introduce gases into the chamber. HMDSO vapor is typically controlled using a heated mass flow controller.^[9] Argon is often used as a carrier gas.^{[4][9]} The critical step is to set the flow rate of oxygen relative to the HMDSO flow to achieve the desired ratio.^{[1][2]}
- **Deposition:** Set the process pressure (e.g., 0.2-0.8 mbar) and apply RF power (e.g., 13.56 MHz or pulsed kHz frequency) to ignite the plasma.^{[1][4]} Maintain the plasma for the desired deposition time (e.g., 15-20 minutes).^[1]
- **Cool Down & Venting:** After deposition, turn off the RF power and gas flows. Allow the substrate to cool before venting the chamber to atmospheric pressure.

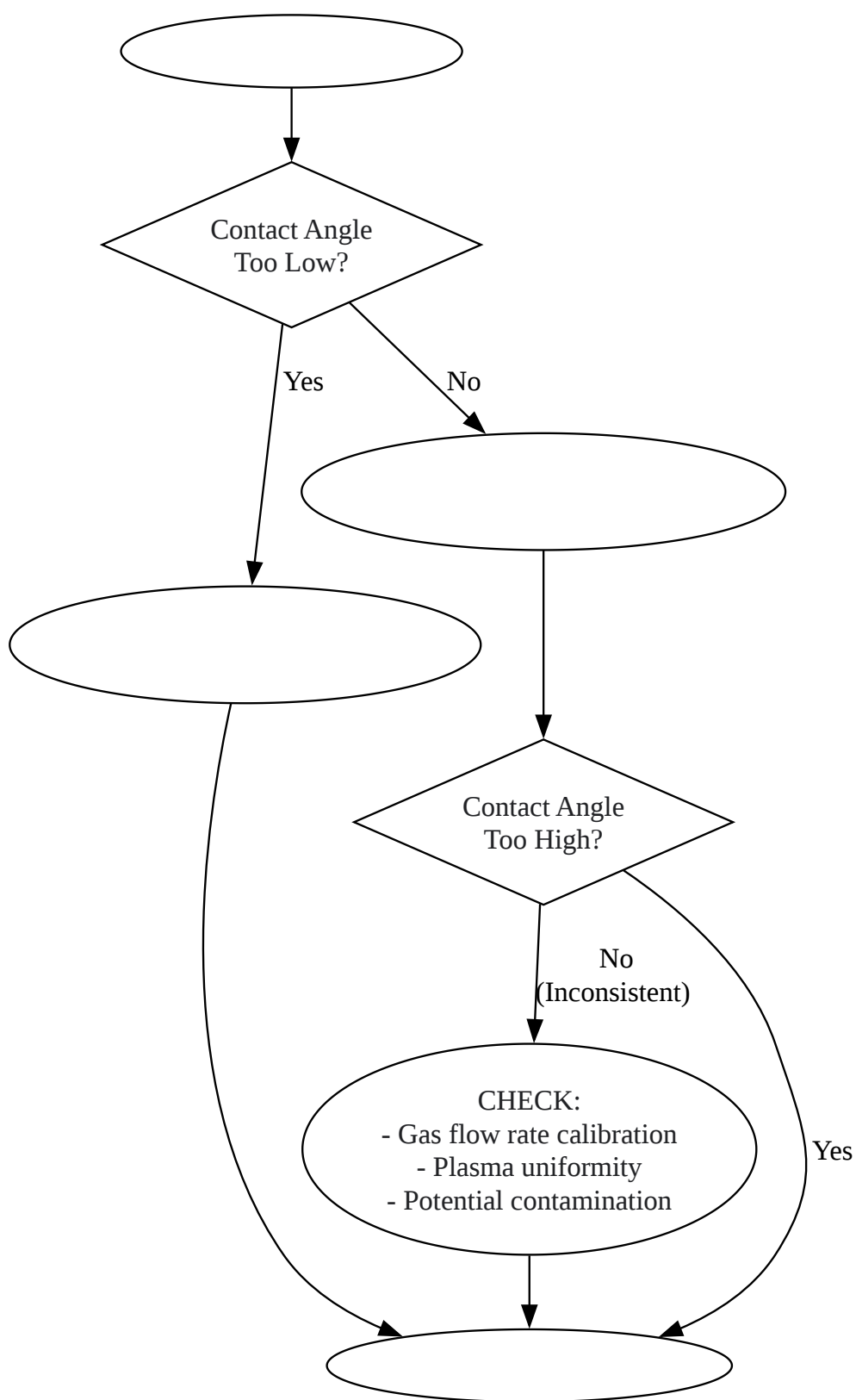
2. Water Contact Angle (WCA) Measurement

- Place the coated substrate on a level stage.
- Using a micropipette or automated dispenser, gently place a droplet of deionized water (typically 2-5 μL) onto the film surface.
- Immediately capture a high-resolution side-profile image of the droplet.
- Use software to measure the angle formed between the substrate surface and the tangent of the droplet at the three-phase (liquid-solid-air) contact point.
- Repeat the measurement at multiple locations on the surface to ensure consistency.

3. FTIR Spectroscopy Analysis

- Use a film deposited on an infrared-transparent substrate, such as a polished silicon wafer.
- Obtain a background spectrum of a clean, uncoated silicon wafer.

- Place the coated wafer in the spectrometer's sample holder.
- Acquire the sample spectrum over the desired range (e.g., 400-4000 cm^{-1}).[\[4\]](#)
- The resulting absorbance or transmittance spectrum will show peaks corresponding to the chemical bonds present in the film, allowing for the identification of Si-CH₃ and Si-O-Si groups.[\[4\]](#)[\[6\]](#)



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